1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an aminophenyl group and a hydroxycarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted phenylacetic acid, followed by functional group modifications to introduce the amino and hydroxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group produces an alcohol.
Scientific Research Applications
1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Aminophenyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(3-Aminophenyl)-3-hydroxycyclopentane-1-carboxylic acid
Uniqueness: 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific positioning of the amino and hydroxy groups on the cyclobutane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15) |
InChI Key |
APJWIPQWTMGJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)N)C(=O)O)O |
Origin of Product |
United States |
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